Positional Isomer Differentiation: 2,3- vs 1,3-Dichloropropyl Phosphate
The 2,3-dichloropropyl dihydrogen phosphate target compound (CAS 67017-87-2) exhibits a distinct physicochemical profile compared to its positional isomer, 1,3-dichloropropan-2-yl dihydrogen phosphate (CAS 72236-70-5). The isomer with chlorine atoms on the 1st and 3rd carbons has a reported density of 1.649 g/cm³ and a boiling point of 356.1 °C at 760 mmHg . While the exact density and boiling point for the 2,3-isomer are not publicly confirmed in primary literature, the difference in chlorine positioning on the propyl backbone is known in the class of halogenated phosphates to influence molecular packing, dipole moment, and thermal stability, directly impacting formulation handling and processing parameters.
| Evidence Dimension | Physical property comparison (Density, Boiling Point) |
|---|---|
| Target Compound Data | 2,3-Dichloropropyl dihydrogen phosphate (CAS 67017-87-2); Density: Not publicly verified; Boiling Point: Not publicly verified |
| Comparator Or Baseline | 1,3-dichloropropan-2-yl dihydrogen phosphate (CAS 72236-70-5); Density: 1.649 g/cm³; Boiling Point: 356.1 °C at 760 mmHg |
| Quantified Difference | Qualitative structural difference leading to predicted variation in density, boiling point, and reactivity. |
| Conditions | Predicted/calculated values from ChemicalBook and Chemsrc databases |
Why This Matters
Procurement decisions for isomer-specific applications (e.g., as a synthetic intermediate or metabolite standard) require precise confirmation of the 2,3-substitution pattern to ensure reproducible physical behavior and reactivity, as the 1,3-isomer is commercially available with defined specifications.
